molecular formula C3H8Cl2N2OPt B12873288 Platinum, dichloro(2,3-diamino-1-propanol-N,N')

Platinum, dichloro(2,3-diamino-1-propanol-N,N')

Cat. No.: B12873288
M. Wt: 354.10 g/mol
InChI Key: CPAGKXAPDXUBLW-UHFFFAOYSA-L
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Description

Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is a coordination compound of platinum It is characterized by the presence of two chlorine atoms and a 2,3-diamino-1-propanol ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(2,3-diamino-1-propanol-N,N’) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 2,3-diamino-1-propanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Ammonia or other amine ligands.

Major Products:

    Oxidation: Oxidized forms of the ligand or the platinum center.

    Reduction: Reduced platinum species.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Platinum, dichloro(2,3-diamino-1-propanol-N,N’) has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its interactions with biological molecules, particularly proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Platinum, dichloro(2,3-diamino-1-propanol-N,N’) exerts its effects often involves coordination to biological molecules. The platinum center can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

    Cisplatin: Another platinum-based anticancer drug, but with different ligands.

    Carboplatin: Similar to cisplatin but with a different leaving group, leading to different pharmacokinetics and toxicity profiles.

    Oxaliplatin: Contains a different ligand structure, offering unique properties and applications.

Uniqueness: Platinum, dichloro(2,3-diamino-1-propanol-N,N’) is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C3H8Cl2N2OPt

Molecular Weight

354.10 g/mol

IUPAC Name

(1-azanidyl-3-hydroxypropan-2-yl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C3H8N2O.2ClH.Pt/c4-1-3(5)2-6;;;/h3-6H,1-2H2;2*1H;/q-2;;;+4/p-2

InChI Key

CPAGKXAPDXUBLW-UHFFFAOYSA-L

Canonical SMILES

C(C(CO)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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